molecular formula C9H18Cl2N4 B2461709 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride CAS No. 2580225-66-5

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride

Cat. No. B2461709
CAS RN: 2580225-66-5
M. Wt: 253.17
InChI Key: DBJOZKBWNLWFPQ-UHFFFAOYSA-N
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Description

“4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 1432680-84-6 . It has a molecular weight of 216.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its potential anticancer properties, as suggested by the cytotoxic activities of related compounds . More research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;;/h7,10H,2-6H2,1H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOZKBWNLWFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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